molecular formula C8H9ClO3P- B14414830 Ethyl (4-chlorophenyl)phosphonate CAS No. 85501-44-6

Ethyl (4-chlorophenyl)phosphonate

Cat. No.: B14414830
CAS No.: 85501-44-6
M. Wt: 219.58 g/mol
InChI Key: SMOCGYJMGUELIW-UHFFFAOYSA-M
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Description

Ethyl (4-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an ethyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 4-chlorobenzyl chloride under reflux conditions to yield the desired product . Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and microwave irradiation can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chlorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (4-chlorophenyl)phosphonate involves its interaction with molecular targets through the formation of covalent bonds with nucleophilic sites. This can lead to the inhibition of enzymatic activity or disruption of cellular processes. The compound’s phosphonate group is particularly reactive, allowing it to form stable complexes with metal ions and other electrophiles .

Comparison with Similar Compounds

Ethyl (4-chlorophenyl)phosphonate can be compared to other similar compounds such as:

    Ethyl phenylphosphonate: Lacks the chlorine substituent, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

    Dithis compound:

This compound is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric effects that influence its reactivity and interactions with other molecules .

Properties

CAS No.

85501-44-6

Molecular Formula

C8H9ClO3P-

Molecular Weight

219.58 g/mol

IUPAC Name

(4-chlorophenyl)-ethoxyphosphinate

InChI

InChI=1S/C8H10ClO3P/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3,(H,10,11)/p-1

InChI Key

SMOCGYJMGUELIW-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)Cl)[O-]

Origin of Product

United States

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